molecular formula C23H23O13+ B1255135 Delphinidin 3-(acetylglucoside) CAS No. 66594-00-1

Delphinidin 3-(acetylglucoside)

Cat. No. B1255135
CAS RN: 66594-00-1
M. Wt: 507.4 g/mol
InChI Key: QPXIWIXIRHZIMM-OXUVVOBNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-(acetylglucoside) belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-(acetylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, delphinidin 3-O-(acetylglucoside) is primarily located in the cytoplasm. Delphinidin 3-O-(acetylglucoside) exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-(acetylglucoside) can be converted into delphinidin. Outside of the human body, delphinidin 3-O-(acetylglucoside) can be found in a number of food items such as fruits, lowbush blueberry, grape wine, and highbush blueberry. This makes delphinidin 3-O-(acetylglucoside) a potential biomarker for the consumption of these food products.
Delphinidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation that is delphinidin substituted at position 3 by a 6-O-acetyl-beta-D-glucosyl residue. It has a role as a metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin.

Scientific Research Applications

Anticancer Properties

Delphinidin, a major anthocyanidin found in fruits, exhibits potent anticancer properties. It induces apoptosis in prostate cancer cells through the suppression of histone deacetylase (HDAC) activity and activation of p53 acetylation. This mechanism involves the cleavage of HDAC3, upregulation of pro-apoptotic genes, and downregulation of anti-apoptotic genes, highlighting its potential in prostate cancer prevention (Jeong et al., 2016). Additionally, delphinidin has been shown to inhibit the growth and metastasis of human colorectal cancer cells. This effect is attributed to the suppression of the integrin/FAK axis and upregulation of miR-204-3p, suggesting its role in mitigating cancer cell migration and invasion (Huang et al., 2019).

Antioxidant and Anti-inflammatory Activities

Delphinidin exhibits notable antioxidant and anti-inflammatory activities. It can induce apoptosis in leukemia cells through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway, highlighting its potential in herbal medicine for anticancer functions (Hou et al., 2005). Furthermore, delphinidin and its glycosides show multifunctional benefits, including anti-microorganism, anti-diabetes, and cardiovascular protection, due to their structure-based characteristics and activities such as anti-oxidation and anti-inflammation (Chen et al., 2019).

Anti-Obesity and Metabolic Health

Delphinidin demonstrates anti-obesity activity by attenuating adipogenesis and promoting lipid metabolism in adipocytes. This is achieved through downregulation of key adipogenic and lipogenic markers and activation of AMPK-mediated signaling, pointing to its therapeutic potential in obesity management (Park et al., 2019). Additionally, it inhibits pre-adipocyte differentiation and promotes lipolysis by activating the Wnt/β-catenin signaling pathway, further supporting its role in combating metabolic diseases (Rahman et al., 2016).

properties

CAS RN

66594-00-1

Molecular Formula

C23H23O13+

Molecular Weight

507.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H22O13/c1-8(24)33-7-17-19(30)20(31)21(32)23(36-17)35-16-6-11-12(26)4-10(25)5-15(11)34-22(16)9-2-13(27)18(29)14(28)3-9/h2-6,17,19-21,23,30-32H,7H2,1H3,(H4-,25,26,27,28,29)/p+1/t17-,19-,20+,21-,23-/m1/s1

InChI Key

QPXIWIXIRHZIMM-OXUVVOBNSA-O

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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